4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
Overview
Description
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, also known as MOBA, is a synthetic compound. It has a molecular weight of 265.27 g/mol . The IUPAC name for this compound is 4-[2-(4-morpholinyl)-2-oxoethoxy]benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO5/c15-12(14-5-7-18-8-6-14)9-19-11-3-1-10(2-4-11)13(16)17/h1-4H,5-9H2,(H,16,17) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Prodrug Development
A study described water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), where derivatives including 3‐(morpholin‐4‐ylmethyl)‐4‐[3‐(nitrooxy)propoxy]benzoic acid were synthesized and evaluated as ASA prodrugs. These prodrugs showed potential for clinical applications due to their stability, good water solubility, and reduced gastrotoxicity compared to ASA (Rolando et al., 2013).
Chemical Reactions and Derivatives
Research on o-Formylphenylboronic acid and its reaction with morpholine led to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, showcasing the chemical versatility and potential for generating novel compounds (Sporzyński et al., 2005).
Pharmacological Properties
The pharmacological properties of morpholin-2-yl-phosphinic acids were evaluated, indicating their potency as GABA(B) receptor antagonists in the brain. This research suggests the potential of morpholine derivatives in neurological and psychiatric applications (Ong et al., 1998).
Molecular Structure Studies
The study of morpholinium salts of ring-substituted benzoic acid analogues provided insights into the influence of interactive substituent groups on secondary structure generation. This research is crucial for understanding the structural aspects of morpholine derivatives (Smith & Lynch, 2016).
Antioxidant and Antidiabetic Activities
Benzimidazole derivatives containing a morpholine skeleton were synthesized and evaluated for antioxidant activities and glucosidase inhibitors, highlighting the therapeutic potential of such compounds in metabolic disorders (Özil et al., 2018).
Corrosion Inhibition
Benzimidazole derivatives based on 8-hydroxyquinoline, including morpholine analogs, were studied for their corrosion inhibition behavior, demonstrating the application of morpholine derivatives in materials science (Rbaa et al., 2020).
Synthesis and Spectroscopic Properties
Research on 4-substituted 1,8-naphthalimides, including morpholine derivatives, explored their potential as molecular probes with unique fluorescence features, useful in imaging and diagnostic applications (Bekere et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(14-5-7-18-8-6-14)9-19-11-3-1-10(2-4-11)13(16)17/h1-4H,5-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMMHFGDHPFSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406372 | |
Record name | 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid | |
CAS RN |
29936-96-7 | |
Record name | 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.